



In Vivo Efficacy of CARM1 Inhibitors: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Carm1-IN-4	
Cat. No.:	B15581135	Get Quote

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Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1][2]

Overexpression of CARM1 has been implicated in the progression of numerous cancers, making it a promising therapeutic target.[3][4] This document provides a detailed overview of the in vivo efficacy of CARM1 inhibitors, with a focus on experimental protocols and data presentation to guide researchers in the preclinical evaluation of these compounds. While the specific compound "Carm1-IN-4" is not extensively documented in publicly available literature, this report consolidates data from studies on other potent and selective CARM1 inhibitors such as iCARM1, EZM2302, and TP-064 to provide a representative understanding of the in vivo potential of targeting CARM1.

Data Presentation

The following tables summarize the in vivo efficacy of various CARM1 inhibitors across different cancer models as reported in preclinical studies.

Table 1: In Vivo Efficacy of iCARM1 in Breast Cancer Xenograft Models



Animal Model	Cancer Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
BALB/c nude mice	MDA-MB-231 (subcutaneou s)	iCARM1	Not specified	Significant inhibition of tumor size and weight compared to vehicle	[4]
BALB/c mice	4T-1 (allograft)	iCARM1	Not specified	Not specified	[4]

Table 2: In Vivo Efficacy of EZM2302 in Hematological Malignancy Xenograft Models

Animal Model	Cancer Cell Line	Treatment	Dosing Schedule	Key Outcomes	Reference
CB-17 SCID Mice	RPMI-8226 (Multiple Myeloma)	EZM2302 (150 and 300 mg/kg, BID, oral)	Treatment initiated at mean tumor size of 120 mm ³	Dose- dependent inhibition of PABP1 and SmB methylation; Tumor growth inhibition	[5]
Not specified	Acute Myeloid Leukemia	EZM2302 (oral)	Not specified	Good antitumor efficacy	[3]
Not specified	Diffuse Large B-cell Lymphoma (DLBCL)	EZM2302	Not specified	Slows tumor growth	[3]

Table 3: In Vivo Efficacy of Other CARM1 Inhibitors



Inhibitor	Animal Model	Cancer Type	Key Outcomes	Reference
TP-064	Not specified	Multiple Myeloma	Antiproliferative effects	[3]
Compound 43	Not specified	Solid tumors	Good in vivo efficacy	[1][4]
Compound 49	Xenograft model	Acute Myeloid Leukemia	Good antitumor efficacy (oral administration)	[1]

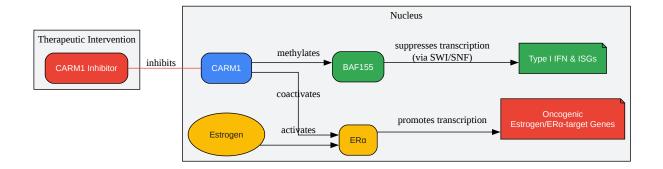
Signaling Pathways and Mechanism of Action

CARM1 inhibitors exert their anti-tumor effects through the modulation of various signaling pathways. Inhibition of CARM1's methyltransferase activity can lead to the suppression of oncogenic gene expression and the activation of anti-tumor immune responses.

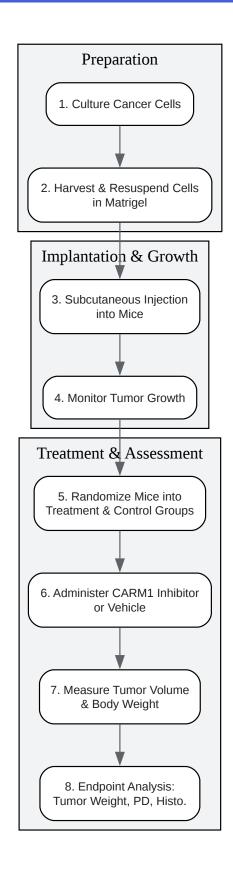
One of the key mechanisms involves the regulation of estrogen receptor alpha (ER α)-target genes in breast cancer. CARM1 acts as a coactivator for ER α , and its inhibition leads to the downregulation of these target genes, thereby suppressing cancer cell growth.[1][4]

Furthermore, CARM1 inhibition has been shown to activate the type I interferon (IFN) signaling pathway.[1] This leads to the upregulation of IFN-stimulated genes (ISGs), which can enhance anti-tumor immunity. The proposed mechanism involves the methylation of BAF155, a subunit of the SWI/SNF chromatin remodeling complex.[1][4]









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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
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